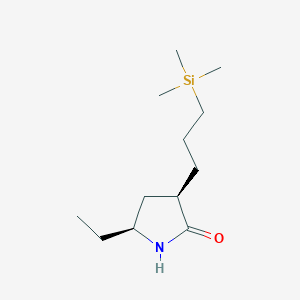
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Formation of Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of Ethyl and Trimethylsilyl Groups: These groups are introduced through alkylation reactions using ethyl halides and trimethylsilyl reagents, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scalability: The process must be scalable to produce large quantities efficiently.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Agrochemicals: Could be used in the synthesis of new agrochemical products.
Materials Science:
Mécanisme D'action
The mechanism by which (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidine
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-ol
Uniqueness
- Structural Features : The presence of both ethyl and trimethylsilyl groups in the pyrrolidinone ring makes it unique compared to other pyrrolidinone derivatives.
- Chirality : The specific (3R,5S) configuration may impart unique biological activity or chemical reactivity.
Propriétés
Formule moléculaire |
C12H25NOSi |
|---|---|
Poids moléculaire |
227.42 g/mol |
Nom IUPAC |
(3R,5S)-5-ethyl-3-(3-trimethylsilylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NOSi/c1-5-11-9-10(12(14)13-11)7-6-8-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,13,14)/t10-,11+/m1/s1 |
Clé InChI |
GLCPBEVTLLWSFH-MNOVXSKESA-N |
SMILES isomérique |
CC[C@H]1C[C@H](C(=O)N1)CCC[Si](C)(C)C |
SMILES canonique |
CCC1CC(C(=O)N1)CCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
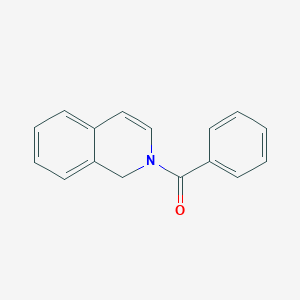



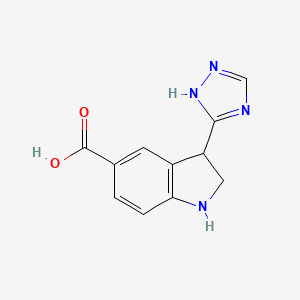



![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
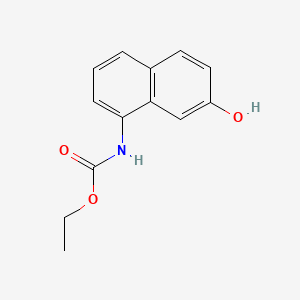
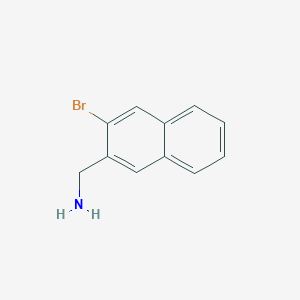
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
